molecular formula C15H12Cl2OS B11079806 1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene

Cat. No.: B11079806
M. Wt: 311.2 g/mol
InChI Key: OCKXTBSFLRCIAI-UHFFFAOYSA-N
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Description

1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene is a complex organic compound that features a unique structure combining a cyclopropane ring fused with a chromene system and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions, followed by chlorination to introduce the dichloro functionality. The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates. The choice of solvents and reagents would also be optimized to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atoms or to reduce other functional groups present in the molecule.

    Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce a hydrocarbon or an alcohol.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The unique structure of the compound could make it a candidate for the development of new pharmaceuticals.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the thiophene moiety suggests potential interactions with sulfur-containing biomolecules, while the cyclopropane ring could confer rigidity and specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of a cyclopropane ring, a chromene system, and a thiophene moiety makes 1,1-Dichloro-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene unique

Properties

Molecular Formula

C15H12Cl2OS

Molecular Weight

311.2 g/mol

IUPAC Name

1,1-dichloro-7a-methyl-1a-thiophen-2-yl-7H-cyclopropa[b]chromene

InChI

InChI=1S/C15H12Cl2OS/c1-13-9-10-5-2-3-6-11(10)18-14(13,15(13,16)17)12-7-4-8-19-12/h2-8H,9H2,1H3

InChI Key

OCKXTBSFLRCIAI-UHFFFAOYSA-N

Canonical SMILES

CC12CC3=CC=CC=C3OC1(C2(Cl)Cl)C4=CC=CS4

Origin of Product

United States

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